
Trimethylsilyl cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl cyclopentanecarboxylate is an organic compound with the molecular formula C9H18O2Si. It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is known for its stability and utility in various chemical reactions, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylsilyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions: Trimethylsilyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Trimethylsilyl cyclopentanecarboxylate finds applications in several fields:
Mecanismo De Acción
The mechanism of action of trimethylsilyl cyclopentanecarboxylate primarily involves its role as a protecting group. The trimethylsilyl group shields the carboxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. The protection is achieved through the formation of a stable ester bond, which can be cleaved under specific conditions to regenerate the original carboxyl group .
Comparación Con Compuestos Similares
Trimethylsilyl acetate: Another ester of trimethylsilyl, used similarly as a protecting group for carboxylic acids.
Trimethylsilyl propionate: A related compound with a propionic acid backbone, also used in organic synthesis.
Uniqueness: Trimethylsilyl cyclopentanecarboxylate is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear or branched analogs. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
Número CAS |
84678-75-1 |
|---|---|
Fórmula molecular |
C9H18O2Si |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
trimethylsilyl cyclopentanecarboxylate |
InChI |
InChI=1S/C9H18O2Si/c1-12(2,3)11-9(10)8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
Clave InChI |
RCNLUVBAZAMEIC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
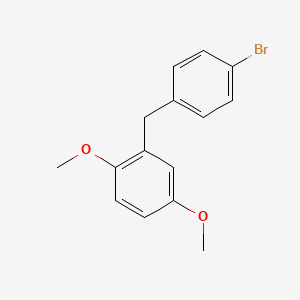
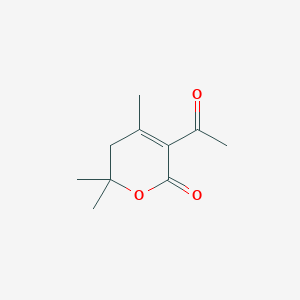
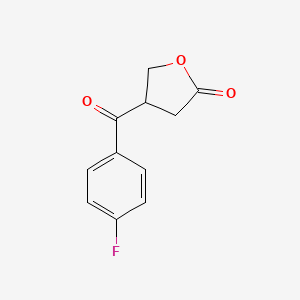
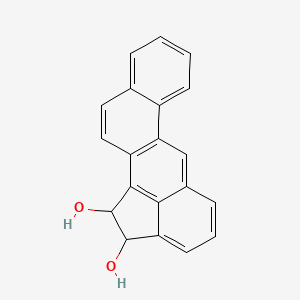
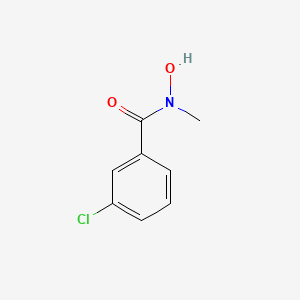

![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
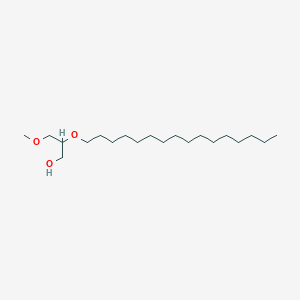
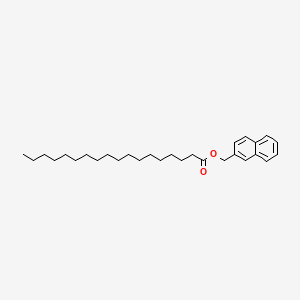

![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
